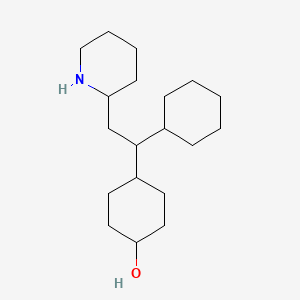
EINECS 243-235-6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EINECS 243-235-6 is a chemical compound with the molecular formula MgNO3Sm. It is a coordination compound where samarium is in the +3 oxidation state, coordinated with magnesium and nitrate ions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of nitric acid, magnesium samarium(3+) salt typically involves the reaction of samarium nitrate with magnesium nitrate in an aqueous solution. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired coordination compound.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reactors and more precise control of reaction parameters. The process involves dissolving samarium oxide in nitric acid to form samarium nitrate, which is then reacted with magnesium nitrate. The resulting solution is evaporated to obtain the crystalline form of nitric acid, magnesium samarium(3+) salt .
Types of Reactions:
Oxidation-Reduction Reactions: EINECS 243-235-6 can undergo redox reactions where samarium can be reduced from the +3 oxidation state to lower oxidation states.
Substitution Reactions: The nitrate ions in the compound can be substituted by other anions under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Nitric acid, hydrogen peroxide.
Reducing Agents: Sodium borohydride, hydrogen gas.
Substitution Reagents: Halide salts, such as sodium chloride or potassium bromide.
Major Products Formed:
Oxidation: Formation of higher oxidation state compounds of samarium.
Reduction: Formation of lower oxidation state compounds of samarium.
Substitution: Formation of new coordination compounds with different anions
Scientific Research Applications
EINECS 243-235-6 has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other samarium-based compounds and materials.
Biology: Investigated for its potential use in biological imaging and as a contrast agent due to the unique luminescent properties of samarium.
Medicine: Explored for its potential in radiotherapy and as a diagnostic tool in nuclear medicine.
Industry: Utilized in the production of specialized alloys and as a catalyst in various chemical reactions .
Mechanism of Action
The mechanism by which nitric acid, magnesium samarium(3+) salt exerts its effects is primarily through the interaction of samarium ions with molecular targets. Samarium ions can interact with various biological molecules, including proteins and nucleic acids, leading to changes in their structure and function. The pathways involved include:
Binding to Enzyme Active Sites: Modulating enzyme activity.
Interacting with DNA: Affecting gene expression and cellular processes.
Generating Reactive Oxygen Species: Inducing oxidative stress in cells .
Comparison with Similar Compounds
Samarium Nitrate (Sm(NO3)3): Similar in composition but lacks the magnesium component.
Magnesium Nitrate (Mg(NO3)2): Contains magnesium but lacks samarium.
Samarium Chloride (SmCl3): Another samarium-based compound with different anions.
Uniqueness: EINECS 243-235-6 is unique due to the combination of magnesium and samarium in a single coordination compound. This combination imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not fulfill .
Properties
CAS No. |
19696-94-7 |
|---|---|
Molecular Formula |
MgNO3Sm+4 |
Molecular Weight |
236.669 |
IUPAC Name |
magnesium;samarium(3+);nitrate |
InChI |
InChI=1S/Mg.NO3.Sm/c;2-1(3)4;/q+2;-1;+3 |
InChI Key |
LLIYOLMQQZNGSE-UHFFFAOYSA-N |
SMILES |
[N+](=O)([O-])[O-].[Mg+2].[Sm+3] |
Synonyms |
nitric acid, magnesium samarium(3+) salt |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


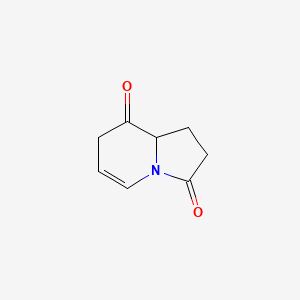



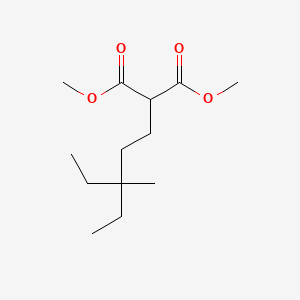
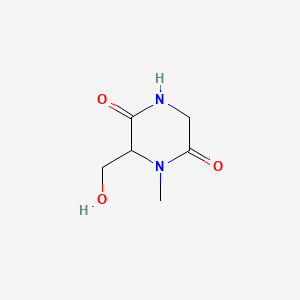
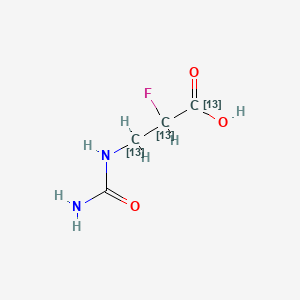
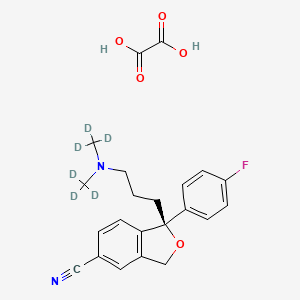
![[3-[3,4-Bis(ethoxymethoxy)phenyl]oxiranyl][2,4,6-tris(ethoxymethoxy)phenyl]methanone](/img/structure/B564238.png)

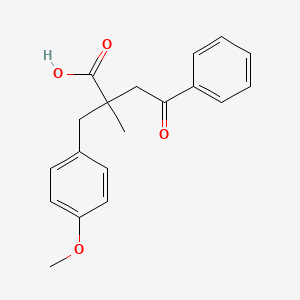
![1-[(2S)-Amino-1-oxo-3-phenylpropyl]pyrrolidine mono(trifluoroacetate)](/img/structure/B564244.png)
